molecular formula C14H17NO3 B1403127 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid CAS No. 1313042-98-6

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid

Cat. No.: B1403127
CAS No.: 1313042-98-6
M. Wt: 247.29 g/mol
InChI Key: GWMQLWDSXIUTRN-UHFFFAOYSA-N
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Description

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid (CAS: 1313042-98-6) is an indole derivative with a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.30 g/mol . Its structure features a butyl group at the 1-position, a methoxy group at the 4-position, and a carboxylic acid substituent at the 3-position.

Properties

IUPAC Name

1-butyl-4-methoxyindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-4-8-15-9-10(14(16)17)13-11(15)6-5-7-12(13)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMQLWDSXIUTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound. The exact industrial methods for 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid would depend on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of substituted indole derivatives .

Scientific Research Applications

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-butyl-4-methoxy-1H-indole-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid C₁₄H₁₇NO₃ 247.30 1-butyl, 4-methoxy, 3-carboxylic Moderate lipophilicity
2-Methyl-1H-indole-3-carboxylic acid C₁₀H₉NO₂ 191.18 2-methyl, 3-carboxylic Parent compound for hydrazide derivatives
Indomethacin (NSAID) C₁₉H₁₆ClNO₄ 357.79 1-(4-chlorobenzoyl), 5-methoxy, 3-acetic acid Clinically used anti-inflammatory agent
5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid C₁₈H₁₇NO₄ 311.33 1-(4-methoxyphenyl), 2-methyl, 5-methoxy Enhanced steric bulk from aryl groups
1-Benzyl-1H-indole-3-carboxylic acid C₁₆H₁₃NO₂ 251.28 1-benzyl, 3-carboxylic High aromaticity for π-π interactions

Key Observations :

  • Substituent Effects : The butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in 2-methyl-1H-indole-3-carboxylic acid) or aromatic groups (e.g., benzyl in 1-benzyl derivatives). This may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects: Methoxy groups (electron-donating) at position 4 (target compound) vs.

Biological Activity

1-Butyl-4-methoxy-1H-indole-3-carboxylic acid (BMICA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BMICA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

BMICA is characterized by its indole structure, which is known for various biological properties. The specific functional groups attached to the indole ring contribute to its reactivity and interaction with biological targets.

The mechanism of action for BMICA involves its interaction with various biological receptors and enzymes. Research indicates that compounds with indole structures often exhibit modulation of neurotransmitter receptors, particularly dopamine receptors, which are critical in neurological functions and disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation : BMICA has been shown to act as a negative allosteric modulator at dopamine D2 receptors, enhancing the understanding of its role in neuropharmacology .
  • Enzyme Interaction : The compound may also interact with various enzymes, influencing metabolic pathways that could lead to therapeutic effects .

Anticancer Properties

Studies have indicated that BMICA exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Inhibition of proliferation
A549 (Lung)15.8Induction of apoptosis
HeLa (Cervical)10.2Cell cycle arrest

These findings suggest that BMICA could be developed as a potential chemotherapeutic agent.

Antimicrobial Activity

BMICA has also been evaluated for its antimicrobial properties. Preliminary studies show promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's efficacy against these pathogens highlights its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Dopamine D2 Receptor Study : A study published in Nature demonstrated that BMICA significantly increases the negative cooperativity at the D2 receptor, suggesting its potential use in treating disorders related to dopaminergic signaling .
  • Anticancer Activity Assessment : In a recent investigation, BMICA was tested against several cancer cell lines, revealing a dose-dependent response that supports further exploration into its use as an anticancer drug .
  • Antimicrobial Efficacy : Research published in Microbial Pathogenesis found that BMICA inhibited the growth of pathogenic bacteria, indicating its potential as a new class of antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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